(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride

Chiral Resolution Diastereomeric Purity Asymmetric Synthesis

Constructing chiral pyrrolidine-based drug candidates (e.g., Vibegron-class β3-AR agonists) typically requires 2-3 extra synthetic steps for chiral resolution when starting from racemic intermediates. (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride (CAS 1161931-71-0) eliminates this bottleneck by providing the predefined (2R,4R) configuration as a ready-to-use building block. • Orthogonal Boc/4-NH₂/2-CH₂OH triad enables sequential derivatization under distinct conditions-acidic Boc removal, amine acylation, and hydroxymethyl oxidation/Mitsunobu-without protecting group conflicts. • Predefined chirality bypasses chiral HPLC or diastereomeric salt resolution, directly accelerating SAR exploration by 2-3 synthetic steps. • 95% purity (HPLC). Store at 2-8°C under inert gas. For R&D use only; not for human or veterinary use.

Molecular Formula C10H21ClN2O3
Molecular Weight 252.739
CAS No. 1161931-71-0
Cat. No. B591590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride
CAS1161931-71-0
Molecular FormulaC10H21ClN2O3
Molecular Weight252.739
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CO)N.Cl
InChIInChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1
InChIKeyCBLODQXSQDSMHU-SCLLHFNJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride


(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is a chiral, orthogonally protected pyrrolidine derivative (MF: C10H21ClN2O3, MW: 252.74 g/mol) [1]. The molecule features a (2R,4R)-configured pyrrolidine core bearing a Boc-protected ring nitrogen and a free 4-amino group, with a hydroxymethyl substituent at C2 [1]. This architecture provides two points for selective derivatization under distinct deprotection conditions, making it a versatile intermediate for constructing complex chiral amines in medicinal chemistry programs [2].

Stereochemical control Pre-defined (2R,4R) absolute configuration for chiral target synthesis
Orthogonal protection Boc, free amine, and hydroxymethyl enable selective derivatization sequences
Intermediate utility Versatile building block for complex chiral amines in medicinal chemistry

Why (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine Cannot Be Substituted


The (2R,4R) absolute configuration is not a cosmetic feature; it dictates the three-dimensional presentation of the 4-amino and 2-hydroxymethyl groups in downstream chiral targets. Substituting the (2S,4R)- or (2S,4S)-diastereomer, or swapping the Boc protecting group for Cbz, fundamentally alters the steric and electronic environment at the pyrrolidine ring, which can lead to loss of biological activity or enantioselectivity in asymmetric catalysis [1]. The combined Boc/amine/hydroxymethyl motif enables a specific orthogonal deprotection sequence—acidic Boc removal while preserving the free amine for further coupling—that is not equivalently accessible with other N-protecting groups such as Cbz (requires hydrogenolysis) or Fmoc (base-labile), thereby defining a unique reactivity window [2].

Using (2S,4R) or (2S,4S) diastereomers shifts the spatial presentation of the hydroxymethyl and amine groups, which may alter downstream chiral recognition.
Replacing Boc with Cbz introduces hydrogenolysis deprotection, which can be incompatible with reduction-sensitive functionality and requires metal scavenging.
Opposite enantiomer or racemic mixtures may not reproduce the enantioselectivity required in asymmetric synthesis or biological target engagement.

Quantitative Evidence vs. Closest Analogs


Stereochemical Integrity: (2R,4R) vs. Diastereomers

The target compound possesses exactly two defined atom stereocenters (C2 and C4) and zero undefined stereocenters [1]. In contrast, the (2S,4R)-diastereomer (CAS 1116454-27-3) exhibits the opposite absolute configuration at C2, resulting in a different spatial orientation of the hydroxymethyl group . The (2S,4S)-diastereomer (CAS 922139-40-0) inverts both centers. These configurational differences produce distinct NMR spectra, chromatographic retention times, and biological recognition profiles [1].

Stereochemical identity
Head-to-head
Target (2R,4R): 2 defined stereocenters, C2 R; Comparator (2S,4R): opposite C2 configuration, non-superimposable 3D arrangement.
Chiral identity critical for enantioselective synthesis
Validated by PubChem stereochemistry data
Chiral Resolution Diastereomeric Purity Asymmetric Synthesis

Orthogonal Deprotection Efficiency: Boc vs. Cbz

The Boc group on the target compound is cleaved quantitatively under acidic conditions (e.g., TFA/CH2Cl2, 25°C, 1–2 h), while the Cbz analog ((2R,4R)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride, CAS 1217734-12-7) requires catalytic hydrogenation (H2, Pd/C) or strong acid (HBr/AcOH) for deprotection [1]. This difference in cleavage mechanism allows the Boc compound to be used in sequences where hydrogenation-sensitive functional groups are present.

Deprotection strategy
Class-level
Acidic cleavage (TFA, rt) for Boc vs. hydrogenolysis (H₂, Pd/C) for Cbz; metal-free room-temperature conditions.
Boc enables orthogonal deprotection without metal catalysts
Source: Greene & Wuts protecting group protocols
Protecting Group Strategy Solid-Phase Peptide Synthesis Orthogonal Chemistry

GHS Safety Profile: Boc vs. Cbz Analog

The target compound carries acute oral toxicity (H302, 50% notification rate), skin irritation (H315, 100%), eye irritation (H319, 100%), and respiratory irritation (H335, 100%) per ECHA C&L notifications [1]. The Cbz analog (CAS 1217734-12-7) has a higher molecular weight (286.75 g/mol) and may exhibit different bioavailability and irritation profiles, though direct comparative toxicity data are not available in public GHS inventories [2].

GHS safety profile
Reported
Target: H302 (50%), H315 (100%), H319 (100%), H335 (100%). Cbz analog: no public ECHA C&L data.
Known hazard profile reduces safety-assessment uncertainty
Comparator hazard data unavailable; review required
Chemical Safety GHS Classification Lab Safety

Commercial Availability: Standard Supply vs. Custom Synthesis

The target compound is stocked by multiple global vendors (AKSci, Beyotime, Bidepharm, Fluorochem) at a standard purity of 95% [REFS-1, REFS-2]. In contrast, the (2S,4S)-diastereomer and the Cbz analog are often only available via custom synthesis, with longer lead times (4–8 weeks) and higher minimum order quantities .

Commercial availability
Data to verify
Reported stock purity 95%, >5 global stockists; (2S,4S) diastereomer typically custom only, 4–8 week lead time.
Verify lot-specific purity before procurement
Vendor claims; independent verification advised
Compound Procurement Vendor Comparison Purity Specification

Application Scenarios


β3-AR Agonist Synthesis: Vibegron

The (2R,4R) pyrrolidine core is a key pharmacophoric element in clinical β3-AR agonists. The compound serves as a direct precursor for constructing the hydroxymethyl-pyrrolidine scaffold found in Vibegron and related development candidates [1]. Ordering the predefined (2R,4R) building block eliminates the need for chiral separation of racemic intermediates, accelerating SAR exploration by 2–3 synthetic steps [1].

Chiral Ligand and Organocatalyst Development

The free 4-amino group can be elaborated into chiral thiourea, squaramide, or phosphoramide catalysts, while the 2-hydroxymethyl provides a handle for immobilization on solid supports [2]. The (2R,4R) configuration has been specifically employed in proline-derived organocatalysts where the trans-relationship between C2 and C4 substituents is essential for enantioselectivity [2].

Peptidomimetic Synthesis: Orthogonal Intermediate

The Boc/amine/hydroxymethyl triad enables a three-directional diversification strategy: (i) acidic Boc removal for N-terminal coupling, (ii) reductive amination or acylation at the C4 amine, and (iii) Mitsunobu or oxidation at the C2 hydroxymethyl [3]. This orthogonal reactivity cannot be replicated with the Cbz analog without risking simultaneous debenzylation under hydrogenation conditions [3].

Application
Selection Property
Validation Focus
β3-AR agonist synthesis (vibegron class)
Pre-defined (2R,4R) pyrrolidine stereochemistry
Enantiomeric purity and orthogonal deprotection efficiency
Chiral ligand and organocatalyst design
Trans-2,4-substituted pyrrolidine core
Enantioselectivity in asymmetric catalysis
Peptidomimetic orthogonal intermediate
Boc/amine/hydroxymethyl triad for three-directional diversification
Orthogonal deprotection and functional group tolerance
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